Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a dichlorophenyl group, an oxazole ring, and a piperidine carboxylate ester, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2,6-dichlorophenyl acyl chloride and an amine derivative.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the oxazole intermediate reacts with a piperidine derivative.
Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, where different nucleophiles can replace existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate: Similar in structure but contains a thioureido group instead of an oxazole ring.
Ethyl piperidine-4-carboxylate: Lacks the dichlorophenyl and oxazole groups, making it simpler in structure.
Uniqueness
Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate is unique due to its combination of a dichlorophenyl group, an oxazole ring, and a piperidine carboxylate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
Molecular Formula |
C19H20Cl2N2O4 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H20Cl2N2O4/c1-3-26-19(25)12-7-9-23(10-8-12)18(24)15-11(2)27-22-17(15)16-13(20)5-4-6-14(16)21/h4-6,12H,3,7-10H2,1-2H3 |
InChI Key |
TXMNBVMBKNJRTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C |
Origin of Product |
United States |
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